3-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
3-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C29H24N2O6 and a molecular weight of 496.524 g/mol . This compound is known for its unique structure, which includes a phenyl group, a methoxybenzoate group, and a diphenoxyacetyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the diphenoxyacetyl intermediate, followed by the introduction of the carbohydrazonoyl group. The final step involves the esterification of the phenyl group with 4-methoxybenzoic acid. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
3-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
3-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
3-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with other similar compounds, such as:
3-(2-(Phenoxyacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has a similar structure but lacks the diphenoxy group, which may result in different chemical and biological properties.
4-(2-(Phenoxyacetyl)carbohydrazonoyl)phenyl 3-methylbenzoate: This compound has a methyl group instead of a methoxy group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
767339-38-8 |
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Molecular Formula |
C29H24N2O6 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
[3-[(E)-[(2,2-diphenoxyacetyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C29H24N2O6/c1-34-23-17-15-22(16-18-23)28(33)35-26-14-8-9-21(19-26)20-30-31-27(32)29(36-24-10-4-2-5-11-24)37-25-12-6-3-7-13-25/h2-20,29H,1H3,(H,31,32)/b30-20+ |
InChI Key |
BNHWZSAOTJBYCB-TWKHWXDSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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